2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-ylamino)-pentanoic acid
Description
2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a dioxo-tetrahydro-thiophene ring attached to an amino-pentanoic acid moiety.
Properties
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-3-8(9(11)12)10-7-4-5-15(13,14)6-7/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPXVYQJUZUWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Dioxo Group: The dioxo groups are introduced through oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the thiophene ring.
Attachment of the Pentanoic Acid Moiety: The final step involves the coupling of the thiophene derivative with pentanoic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of hydroxylated thiophene derivatives.
Substitution: Formation of N-substituted thiophene derivatives.
Scientific Research Applications
2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxo-thiophene moiety can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-butyric acid
- (4-Hydroxy-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-acetic acid
Uniqueness
2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid is unique due to its specific structural features, such as the pentanoic acid moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Biological Activity
The compound 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid (CAS No. 415919-39-0) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C13H17NO5S
- Molecular Weight: 299.34 g/mol
- Structure: The compound features a thiophene ring with a dioxo group and an amino group attached to a pentanoic acid backbone.
Research indicates that compounds similar to 2-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-ylamino)-pentanoic acid may exhibit various mechanisms of action, including:
- Antioxidant Activity: Thiophene derivatives often show significant antioxidant properties, which can protect cells from oxidative stress.
- Antitumor Activity: Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
| Activity Type | Description | Source |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neuronal cells |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
-
Antitumor Activity:
A study demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against leukemia cell lines such as HL60 and K562. The IC50 values indicated that these compounds are more effective than traditional chemotherapeutics in certain contexts. For instance, one derivative showed an IC50 value of 0.007 μM against K562 cells, highlighting its potency . -
Neuroprotective Effects:
In vitro studies involving neuronal cell lines have shown that similar thiophene derivatives can reduce apoptosis induced by neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases . -
Antioxidant Properties:
Research has highlighted the antioxidant capabilities of thiophene-containing compounds, indicating their role in reducing reactive oxygen species (ROS) levels in cellular models. This property is crucial for developing therapies aimed at combating oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
